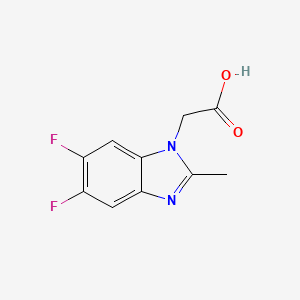

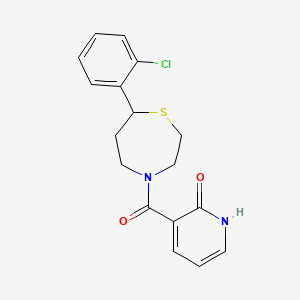

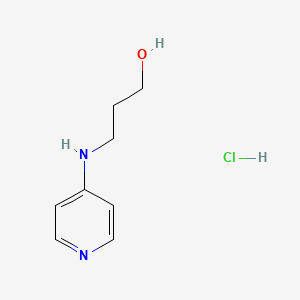

ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (EMT) is a synthetic compound with a wide range of applications in scientific research. It is a colorless and odorless organic compound with a molecular weight of 262.3 g/mol and a melting point of 206-214°C. EMT has been used in a variety of fields, including biochemistry, physiology, and pharmacology. It has been found to have a number of beneficial properties, such as being a strong antioxidant and a potential inhibitor of certain enzymes.

Applications De Recherche Scientifique

Synthesis Methodologies

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate and related compounds are synthesized using various methodologies. An efficient and convenient synthesis route is described by Chen, Liu, and Chen (2010), employing a "click chemistry" approach that uses organic azides and terminal alkynes to produce 1,2,3-triazoles. This method involves treating ethyl diazoacetate with aryl imines derived from 4-methoxyaniline in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene, yielding fully substituted 1,2,3-triazoles in good to high chemical yields (Chen, Liu, & Chen, 2010).

Chemical Modifications and Reactions

Various chemical modifications and reactions involving ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate have been studied. For instance, Fandaklı et al. (2012) discussed the synthesis of ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates and their antimicrobial activity. These compounds undergo various reactions, including reduction, Mannich reactions, and antimicrobial evaluations, showcasing their utility in medicinal chemistry (Fandaklı et al., 2012).

Ring-Chain Tautomerism Studies

Pokhodylo and Obushak (2022) conducted a study on the synthesis and ring-chain tautomerism of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, a close relative of the compound . This research provides insights into the structural dynamics of such molecules, contributing to the understanding of their chemical behavior in different environments (Pokhodylo & Obushak, 2022).

Advanced Organic Synthesis

The compound has also been involved in the advanced synthesis of other organic compounds. For example, Khomenko et al. (2016) discussed the use of related triazole derivatives as crucial building blocks in organic synthesis, emphasizing the versatility of these compounds in creating a wide range of chemical entities (Khomenko, Doroschuk, & Lampeka, 2016).

Applications in Pharmaceutical Research

Salerno et al. (2004) synthesized a series of triazole derivatives, including those related to ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, aiming to obtain new selective 5-HT1A ligands for potential pharmaceutical applications. This study showcases the relevance of such compounds in drug discovery and development (Salerno et al., 2004).

Propriétés

IUPAC Name |

ethyl 5-amino-1-(4-methoxyphenyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-3-19-12(17)10-11(13)16(15-14-10)8-4-6-9(18-2)7-5-8/h4-7H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMWOFUMIWOJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide](/img/structure/B2776183.png)

![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2776192.png)

![4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2776195.png)

![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2776199.png)